Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate
Overview
Description
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate is a chemical compound with the molecular formula C7H11BF3K and a molecular weight of 202.07 g/mol . It is a solid compound that is typically stored under an inert atmosphere at temperatures below -20°C . This compound is known for its unique bicyclic structure, which includes a boron atom bonded to a trifluoromethyl group and a potassium ion .
Preparation Methods
The synthesis of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a boron trifluoride source in the presence of a potassium base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions . The product is then purified by recrystallization or other suitable methods to achieve a high level of purity .
Chemical Reactions Analysis
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is used in the development of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule . The potassium ion helps to solubilize the compound in polar solvents and facilitates its use in various chemical reactions .
Comparison with Similar Compounds
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate can be compared with other similar compounds, such as:
Potassium Bicyclo[2.2.1]heptan-2-ylboronate: Similar structure but lacks the trifluoromethyl group.
Potassium Bicyclo[2.2.1]heptan-2-ylborohydride: Contains a borohydride group instead of a trifluoroborate group.
Potassium Bicyclo[2.2.1]heptan-2-ylboronic acid: Contains a boronic acid group instead of a trifluoroborate group.
The uniqueness of this compound lies in its trifluoroborate group, which imparts unique reactivity and stability to the compound .
Properties
IUPAC Name |
potassium;2-bicyclo[2.2.1]heptanyl(trifluoro)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJGPZWZVXAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2CCC1C2)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557201-12-3 | |
Record name | Borate(1-), bicyclo[2.2.1]hept-2-yltrifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1557201-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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